Cas no 4397-09-5 (Benzenemethanol, a-ethyl-a-(1-methylethyl)-)

Benzenemethanol, a-ethyl-a-(1-methylethyl)- structure
4397-09-5 structure
Product name:Benzenemethanol, a-ethyl-a-(1-methylethyl)-
CAS No:4397-09-5
MF:C12H18O
MW:178.270723819733
CID:332411
PubChem ID:263106

Benzenemethanol, a-ethyl-a-(1-methylethyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanol, a-ethyl-a-(1-methylethyl)-
    • (+-)-3-hydroxy-2-methyl-3-phenyl-pentane; CTK4I7904; 2-methyl-3-phenyl-3-pentanol; SureCN12238644; 11-Oxy-1-(12-metho-11-aetho-propyl)-benzol; NCIOpen2_001725; AC1Q76W1; AC1L68YL; Aethyl-isopropyl-phenyl-carbinol; (+-)-3-Hydroxy-2-methyl-3-phenyl-pentan; 2-methyl-3-phenyl-pentan-3-ol; NSC97441; 3-Hydroxy-3-phenyl-2-methyl-pentan;
    • A826512
    • NSC97441
    • DTXSID90294618
    • 2-methyl-3-phenyl-pentan-3-ol;4-Hydroxy-3-methoxybenzonitrile
    • 2-methyl-3-phenylpentan-3-ol
    • NCIOpen2_001725
    • NSC-97441
    • Aethylisopropylphenylcarbinol
    • 4397-09-5
    • 2-methyl-3-phenyl-3-pentanol
    • SCHEMBL12238644
    • Inchi: InChI=1S/C12H18O/c1-4-12(13,10(2)3)11-8-6-5-7-9-11/h5-10,13H,4H2,1-3H3
    • InChI Key: OXHYBLKMOOPCOD-UHFFFAOYSA-N
    • SMILES: CCC(C1=CC=CC=C1)(O)C(C)C

Computed Properties

  • Exact Mass: 178.13584
  • Monoisotopic Mass: 178.135765193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2Ų
  • XLogP3: 3.1

Experimental Properties

  • PSA: 20.23
  • LogP: 2.94020

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